molecular formula C24H27NO4 B8565054 6-Methoxy-1-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}naphthalen-2-ol CAS No. 648904-49-8

6-Methoxy-1-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}naphthalen-2-ol

Cat. No. B8565054
M. Wt: 393.5 g/mol
InChI Key: YBRLLLHYQAAYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476300B2

Procedure details

Add 1-{2-[4-(2-benzyloxy-6-methoxy-naphthalen-1-yloxy)-phenoxy]-ethyl}-piperidine (12.4 g, 25.5 mmol) to a methanol/ethyl acetate mixture (1:1, 490 mL) and heat to form a solution. Remove heat and add ammonium formate (4.83 g, 76.6 mmol) and Pd(OH)2 on Carbon (20% ww, 1.58 g, 1.12 mmol). Reflux the solution for 50 minutes then filter. Concentrate the filtrate to provide 6-methoxy-1-[4-(2-piperidin-1-yl-ethoxy)-phenoxy]-naphthalene-2-ol (9.9 g, 25.1 mmol).
Name
1-{2-[4-(2-benzyloxy-6-methoxy-naphthalen-1-yloxy)-phenoxy]-ethyl}-piperidine
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
methanol ethyl acetate
Quantity
490 mL
Type
solvent
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:19][CH3:20])[CH:15]=2)[C:10]=1[O:21][C:22]1[CH:36]=[CH:35][C:25]([O:26][CH2:27][CH2:28][N:29]2[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]2)=[CH:24][CH:23]=1)C1C=CC=CC=1.C([O-])=O.[NH4+]>[OH-].[OH-].[Pd+2].CO.C(OCC)(=O)C>[CH3:20][O:19][C:14]1[CH:15]=[C:16]2[C:11](=[CH:12][CH:13]=1)[C:10]([O:21][C:22]1[CH:23]=[CH:24][C:25]([O:26][CH2:27][CH2:28][N:29]3[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]3)=[CH:35][CH:36]=1)=[C:9]([OH:8])[CH:18]=[CH:17]2 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
1-{2-[4-(2-benzyloxy-6-methoxy-naphthalen-1-yloxy)-phenoxy]-ethyl}-piperidine
Quantity
12.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C2=CC=C(C=C2C=C1)OC)OC1=CC=C(OCCN2CCCCC2)C=C1
Name
methanol ethyl acetate
Quantity
490 mL
Type
solvent
Smiles
CO.C(C)(=O)OCC
Step Two
Name
Quantity
4.83 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
to form a solution
CUSTOM
Type
CUSTOM
Details
Remove
TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
Reflux the solution for 50 minutes
Duration
50 min
FILTRATION
Type
FILTRATION
Details
then filter
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(=C(C2=CC1)OC1=CC=C(C=C1)OCCN1CCCCC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25.1 mmol
AMOUNT: MASS 9.9 g
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.